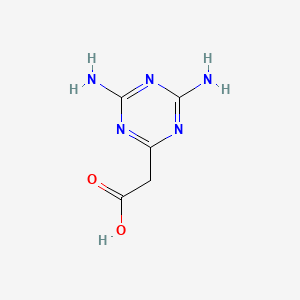

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid

説明

Molecular Geometry:

- Triazine Ring: The 1,3,5-triazine ring is fully conjugated, with bond lengths consistent with aromaticity (C–N: ~1.32–1.36 Å).

- Substituent Orientation: The amino groups at positions 4 and 6 adopt a trigonal planar geometry, while the acetic acid group at position 2 introduces a tetrahedral carbon center (Figure 2).

- Hydrogen Bonding: The amino and carboxylic acid groups participate in intramolecular and intermolecular hydrogen bonding, influencing crystal packing and solubility.

Tautomeric Forms:

While tautomerism is well-documented in triazine derivatives, this compound exhibits limited tautomeric variability due to its substitution pattern:

- Amino-Imino Tautomerism: Theoretical studies suggest potential proton transfer between amino groups and adjacent nitrogen atoms, though such equilibria are less favored in diamino-substituted triazines.

- Carboxylic Acid Deprotonation: The carboxylic acid group (pKa ~2.5) exists predominantly in its deprotonated carboxylate form (-COO−) under physiological conditions, forming salts such as the sodium derivative.

Comparative Analysis with Related Triazine-Acetic Acid Derivatives

The structural and electronic properties of this compound differ significantly from related triazine-acetic acid derivatives (Table 1).

Table 1: Structural Comparison of Triazine-Acetic Acid Derivatives

Key Comparisons:

Electronic Effects:

- The acetic acid derivative’s methylene bridge (-CH2-) reduces conjugation between the triazine ring and carboxylic acid compared to the direct -COOH substitution in 4,6-diamino-1,3,5-triazine-2-carboxylic acid.

- The sulfanyl analog exhibits enhanced electron-withdrawing effects due to the sulfur atom, altering reactivity in nucleophilic substitutions.

Solubility & Hydrogen Bonding:

Synthetic Applications:

- The acetic acid group facilitates bioconjugation reactions (e.g., amide bond formation), unlike the inert chloro-substituted triazine.

特性

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c6-4-8-2(1-3(11)12)9-5(7)10-4/h1H2,(H,11,12)(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRURUKWBQLASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NC(=N1)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237564 | |

| Record name | 1,3,5-Triazine-2-acetic acid, 4,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89180-20-1 | |

| Record name | 4,6-Diamino-1,3,5-triazine-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089180201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89180-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2-acetic acid, 4,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINO-1,3,5-TRIAZINE-2-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48V0948P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Method 1: Cyclocondensation Reaction

One common approach involves cyclocondensation reactions starting from readily available precursors such as biguanides and cyanoacetates. The reaction typically proceeds as follows:

- Starting Materials : Biguanide and cyanoacetic acid.

- Reagents : Acid catalysts (e.g., hydrochloric acid).

- Conditions : Heating under reflux for several hours.

This method often yields moderate to high amounts of the desired product with good purity.

Method 2: Chlorination and Amination

Another effective method includes chlorination followed by amination:

-

- Starting with cyanuric chloride.

- Reaction with an alkoxide to form a chlorinated triazine derivative.

-

- The chlorinated product is treated with ammonia or primary amines.

- Conditions may vary (e.g., temperature adjustments depending on the steric hindrance of the amine).

This two-step process allows for the introduction of amino groups at specific positions on the triazine ring.

Method 3: Direct Synthesis from Precursor Compounds

Direct synthesis can also be performed using precursors like 4,6-dichloro-1,3,5-triazine:

- Reagents : Ammonium acetate or other amines.

- Conditions : Heating in solvents like dioxane or water.

This method has been reported to provide good yields of this compound with minimal side products.

Reaction Mechanisms

The mechanisms involved in these preparation methods typically include nucleophilic substitutions where amino groups replace halogen atoms in triazine derivatives. The following table summarizes the key steps involved in these reactions:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Chlorination | Cyanuric chloride | Reflux in suitable solvent |

| 2 | Nucleophilic Substitution | Primary amines or ammonia | Heat or room temperature |

| 3 | Cyclocondensation | Biguanides and cyanoacetates | Reflux with acid catalyst |

Yields and Purity

The yield of this compound varies depending on the method used:

- Cyclocondensation : Yields range from 60% to 80%.

- Chlorination and Amination : Yields can exceed 90% under optimized conditions.

- Direct Synthesis : Typically yields around 70% with high purity when properly executed.

化学反応の分析

Substitution Reactions

The triazine ring undergoes nucleophilic substitution reactions, particularly at positions activated by amino groups. Key examples include:

Chlorination

Reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under basic conditions replaces amino groups with chlorine atoms. For instance, treatment with POCl₃ yielded chloro-substituted derivatives .

Alkoxy/Amino Substitutions

- Alkoxy introduction : Reacting with sodium methoxide in methanol produced 4,6-dimethoxy-1,3,5-triazine derivatives .

- Amino group replacement : Reaction with morpholine or piperidine in ethanol replaced chlorine atoms with morpholino/piperidino groups .

Oxidation

- Amino groups on the triazine ring oxidize to nitro derivatives using H₂O₂ or KMnO₄ .

- The acetic acid side chain can oxidize to form carbonyl derivatives under strong oxidizing conditions .

Reduction

- Catalytic hydrogenation (e.g., H₂/Pd-C) reduces nitro groups to amines .

- Sodium borohydride selectively reduces carbonyl groups adjacent to the triazine ring .

Hydrazone Formation

Reaction with hydrazine hydrate or phenylhydrazine yielded hydrazino-triazine derivatives, which further condensed with aldehydes (e.g., 4-diethylaminobenzaldehyde) to form hydrazones .

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) under acidic conditions to form esters .

Amidation

Reaction with amines (e.g., benzylamine) or hydrazines generated amides or carbohydrazides, respectively .

Key Reaction Pathways and Products

Stability and Decomposition

科学的研究の応用

Biochemical Properties

The compound exhibits unique biochemical properties due to its triazine ring structure and amino substitutions. It interacts with various enzymes such as transferases and hydrolases, influencing their activity. Notably, it has been shown to inhibit mammalian Sterile20-like kinase 3 (MST3), which plays a crucial role in cellular signaling pathways essential for cell proliferation and migration.

Table 1: Key Biochemical Interactions of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid

| Enzyme Target | Interaction Type | Biological Effect |

|---|---|---|

| MST3 | Inhibition | Alters cell signaling pathways |

| Various transferases | Modulation | Influences metabolic pathways |

| Hydrolases | Inhibition | Affects substrate turnover |

Cellular Effects

The cellular effects of this compound are profound. By inhibiting MST3, it can alter gene expression related to the cell cycle and apoptosis. This makes it particularly relevant in cancer research where modulation of these pathways can influence tumor growth and metastasis .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HCT-116 | 12.5 | Inhibition of proliferation |

| MCF-7 | 8.0 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

Cancer Research

Due to its ability to modulate key signaling pathways, this compound is being explored as a promising candidate for anticancer drug development. Its cytotoxic effects have been evaluated against various cancer cell lines through in vitro studies using MTT assays .

Biochemistry

In biochemistry, it serves as a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its interactions with enzymes can provide insights into metabolic regulation and potential therapeutic targets.

Pharmaceutical Development

The compound is also being investigated for its potential antimicrobial properties due to structural similarities with known antibiotics. This opens avenues for developing new antimicrobial agents that can combat resistant strains of bacteria.

Case Studies

Recent studies have highlighted the potential of this compound as an anticancer agent:

In Vitro Studies : Experiments evaluating its cytotoxic effects against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines indicated significant cytotoxicity with IC50 values ranging from 8 to 15 µM .

Mechanistic Evaluations : Flow cytometry analyses confirmed that treatment with this compound leads to increased apoptotic populations in both wild-type and mutant p53 cancer cells .

作用機序

The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups on the triazine ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting their function and stability .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The triazine scaffold allows diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Key analogs include:

Table 1: Substituent Variations in Triazine Derivatives

Key Observations :

- Acetic Acid vs. Sulfonic Acid : The acetic acid derivative exhibits lower acidity (pKa ~4.5–6.0) compared to sulfonic acid analogs (pKa <1), influencing solubility and ionic interactions .

- Amino vs.

- Chlorine Substitution : Dichloro derivatives (e.g., ) are more reactive in nucleophilic substitutions but lack hydrogen-bonding capacity, limiting biological interactions .

Key Observations :

- Amino Acid Coupling: Reactions with α-amino acids (e.g., ) require careful pH control to avoid side reactions, while thiol-based syntheses () rely on catalytic bases like piperidine .

- Purification Challenges : Dichloro derivatives () often require chromatography due to byproduct formation, whereas acetic acid derivatives precipitate readily .

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- Hydrogen Bonding: Amino and carboxylic acid groups in the target compound contribute to higher melting points and broad IR absorption (3500–2500 cm⁻¹) compared to ester or sulfonic acid analogs .

- Solubility : Sulfonic acid derivatives () exhibit superior aqueous solubility (>100 mg/mL) versus acetic acid analogs (~50 mg/mL) .

生物活性

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid, also known by its CAS number 89180-20-1, is a heterocyclic compound belonging to the triazine family. Its unique structure, characterized by a triazine ring with amino substitutions and an acetic acid moiety, provides it with significant biological activity. This article examines its biochemical properties, molecular mechanisms of action, and potential applications in cancer research and other fields.

The compound exhibits notable interactions with various enzymes, particularly transferases and hydrolases. It has been shown to inhibit mammalian Sterile20-like kinase 3 (MST3), affecting cellular signaling pathways essential for cell proliferation and migration. The inhibition of MST3 can lead to alterations in gene expression related to the cell cycle and apoptosis, which are critical factors in cancer biology.

Table 1: Key Biochemical Interactions of this compound

| Enzyme Target | Interaction Type | Biological Effect |

|---|---|---|

| MST3 | Inhibition | Alters cell signaling pathways |

| Various transferases | Modulation | Influences metabolic pathways |

| Hydrolases | Inhibition | Affects substrate turnover |

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The amino groups on the triazine ring facilitate hydrogen bonding and electrostatic interactions with enzyme active sites. This binding can lead to conformational changes that reduce enzyme functionality and alter downstream signaling pathways .

Mechanistic Insights

- Enzyme Inhibition : The compound binds to active or allosteric sites on enzymes, inhibiting their activity.

- Gene Expression Modulation : By influencing signaling pathways, it affects the transcription of genes involved in cell growth and survival.

- Stability and Degradation : Laboratory studies indicate that while the compound is stable under certain conditions, its biological activity may diminish over time due to degradation processes.

Cellular Effects

Research has demonstrated that this compound influences various cellular processes:

- Cell Proliferation : The compound has been shown to inhibit proliferation in various cancer cell lines.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through p53-independent mechanisms.

- Cell Cycle Arrest : It has been observed to cause G0/G1 and G2/M phase arrest in treated cells .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HCT-116 | 12.5 | Inhibition of proliferation |

| MCF-7 | 8.0 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

Case Studies

Recent studies have highlighted the potential of this compound as an anticancer agent:

- In Vitro Studies : A series of experiments evaluated its cytotoxic effects against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines using MTT assays. Results indicated significant cytotoxicity with IC50 values ranging from 8 to 15 µM .

- Mechanistic Evaluations : Flow cytometry analyses have confirmed that treatment with this compound leads to increased apoptotic populations in both wild-type and mutant p53 cancer cells.

Research Applications

The compound's unique properties make it a subject of interest across various scientific fields:

- Cancer Research : Its ability to modulate key signaling pathways positions it as a promising candidate for anticancer drug development.

- Biochemistry : As a tool for studying enzyme kinetics and inhibition mechanisms.

- Pharmaceutical Development : Investigated for its potential as an antimicrobial agent due to its structural similarities with known antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid?

Answer: The compound is typically synthesized via nucleophilic substitution of chloride atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). For example, glycine derivatives or amino acids can react with cyanuric chloride under controlled pH and temperature to substitute one or more chlorine atoms. Methanol or other polar aprotic solvents are often used, with reaction monitoring via thin-layer chromatography (TLC). Post-synthesis purification involves recrystallization or column chromatography to isolate the diamino-substituted product .

Key Data:

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Answer:

- X-ray diffraction (XRD): Resolves crystal structure, hydrogen bonding (e.g., N–H···N interactions with bond lengths ~3.02 Å and angles >170°), and conformational flexibility of the acetic acid moiety .

- NMR: and NMR confirm substitution patterns and proton environments (e.g., methylene protons at δ 3.8–4.2 ppm) .

- IR spectroscopy: Identifies functional groups (e.g., N–H stretching at 3300–3500 cm, C=O at 1700 cm) .

Note: Crystallographic data (e.g., space group, unit cell parameters) are critical for validating supramolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and purity?

Answer: Use factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and reaction time. For example:

- 2 factorial design: Test interactions between pH (5–7) and temperature (0–25°C) .

- Response surface methodology (RSM): Optimize molar ratios of cyanuric chloride to amino acid derivatives (e.g., 1:1 to 1:3) to maximize substitution efficiency .

Case Study: A study on triazine derivatives achieved 85% yield by optimizing solvent (DMF vs. THF) and reaction time (4–12 hours) .

Q. How can data contradictions in structural studies (e.g., crystallography vs. computational models) be resolved?

Answer: Contradictions often arise from conformational flexibility or steric effects. For example:

- Rotational conformers: The acetic acid group in this compound exhibits 180° rotation to minimize steric repulsion, leading to two distinct crystallographic units in asymmetric structures .

- Computational validation: Use density functional theory (DFT) to compare energy-minimized conformers with experimental XRD data. Discrepancies >0.05 Å in bond lengths may indicate lattice strain or solvent effects .

Q. What computational approaches predict the reactivity of this compound in supramolecular assembly?

Answer:

- Reaction path search methods: Quantum chemical calculations (e.g., DFT, MP2) model nucleophilic substitution pathways and transition states .

- Molecular dynamics (MD): Simulate hydrogen-bonded networks (e.g., R(8) motifs) to predict crystal packing .

- Machine learning (ML): Train models on triazine derivative databases to forecast solubility or ligand-binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。